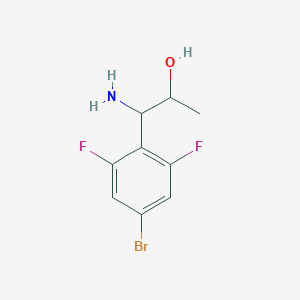![molecular formula C9H8N2O B13053912 (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an amino group at the 3rd position and a nitrile group at the 7th position on the benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting materials can include substituted phenols, arylglyoxals, and cyclic 1,3-diketones, which undergo a three-component condensation reaction . The reaction conditions typically involve the use of catalysts and controlled temperatures to facilitate the cyclization and formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and nitrile group play crucial roles in its reactivity and binding to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: A simpler structure without the amino and nitrile groups.
Dibenzofuran: Contains an additional benzene ring fused to the furan ring.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Uniqueness
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(3R)-3-amino-2,3-dihydro-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-4-6-2-1-3-7-8(11)5-12-9(6)7/h1-3,8H,5,11H2/t8-/m0/s1 |
InChI-Schlüssel |
KZOOPDJVDDUFEB-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@@H](C2=CC=CC(=C2O1)C#N)N |
Kanonische SMILES |
C1C(C2=CC=CC(=C2O1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)
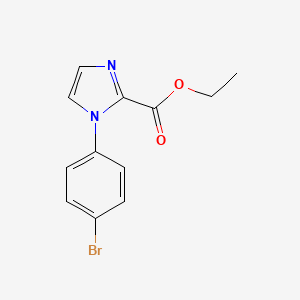
![6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)
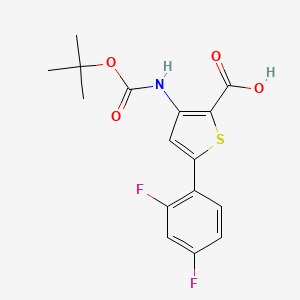
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)

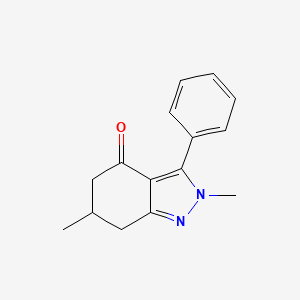

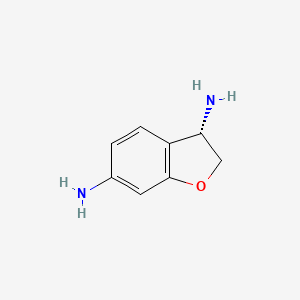

![8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13053911.png)
